4,7-Dichloro-6-methoxyquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

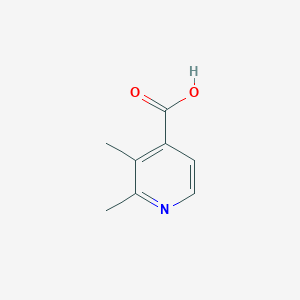

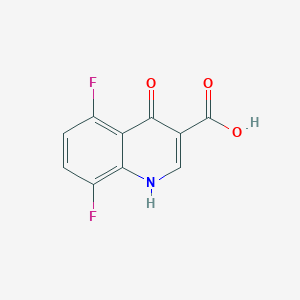

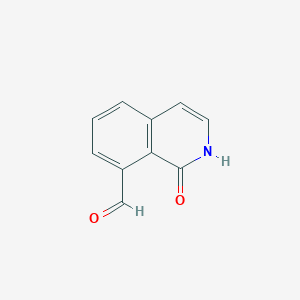

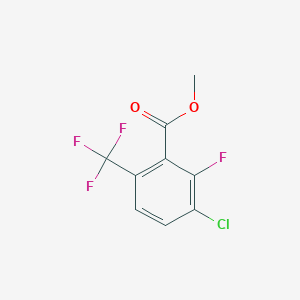

4,7-Dichloro-6-methoxyquinazoline is a chemical compound with the molecular formula C9H6Cl2N2O and a molecular weight of 229.06 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of this compound involves a mixture of the compound with 3’-chloro-4’-fluoroaniline and isopropanol, which is stirred and heated to reflux for 2 hours . The mixture is then cooled to ambient temperature, and the precipitate is filtered off . The solid is dissolved in a 9:1 mixture of methylene chloride and methanol, and the solution is washed with a saturated aqueous sodium bicarbonate solution .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6Cl2N2O/c1-14-8-2-5-7 (3-6 (8)10)12-4-13-9 (5)11/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 229.06 . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

4,7-Dichloro-6-methoxyquinazoline and related compounds have been synthesized and structurally characterized, contributing to the field of organic chemistry. These studies include the synthesis of compounds via selective nucleophilic attacks and subsequent investigations of their crystal structures using X-ray crystallography. The detailed structural analysis provides insights into the molecule's properties, including its ability to form three-dimensional structures via weak hydrogen bonding, which could be significant for designing molecules with specific properties or activities (Cai et al., 2019).

Anticancer Activity

Research into quinazoline derivatives has demonstrated their potential as anticancer agents. Studies have focused on evaluating the biological activity of these compounds, particularly their efficacy in inhibiting cancer cell proliferation. These efforts have led to the identification of specific quinazoline derivatives with potent anticancer activities, offering promising leads for the development of new cancer therapeutics (Sirisoma et al., 2009).

Photochemical Properties

The photochemical behavior of 4,7-dichloroquinoline and related compounds has been explored through studies on their reactivity and fluorescence properties. This research is crucial for understanding how these compounds interact with light, which has implications for their use in photodynamic therapy, a treatment method that uses light-activated drugs to destroy cancer cells (Fidanza & Aaron, 2010).

Chemical Sensing and Analysis

Quinazoline derivatives have also been studied for their potential applications in chemical sensing. These compounds have been shown to selectively respond to certain metal ions, indicating their utility in developing sensors for detecting specific chemicals or ions in various environments. Such sensors could have applications in environmental monitoring, industrial process control, and biomedical diagnostics (Prodi et al., 2001).

Corrosion Inhibition

Research has identified quinazoline compounds as effective corrosion inhibitors, particularly for protecting metals in acidic environments. These findings are significant for industries where metal corrosion poses a challenge, offering a chemical means to prolong the life of metal components and structures (Khan et al., 2017).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4,7-Dichloro-6-methoxyquinazoline plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its usual reactions. This inhibition can lead to altered metabolic pathways and changes in the levels of various metabolites.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . By affecting this pathway, this compound can alter the expression of genes involved in cell cycle regulation and stress responses. Additionally, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and alterations in metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, as mentioned earlier with CYP1A2. The compound binds to the enzyme’s active site, blocking substrate access and preventing the enzyme from performing its catalytic function . This binding interaction is typically characterized by non-covalent forces such as hydrogen bonding, van der Waals interactions, and hydrophobic effects. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound is generally stable under standard laboratory conditions, with a storage temperature of 2-8°C in an inert atmosphere . Over time, however, it may undergo degradation, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily exert its inhibitory effects on target enzymes . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and alterations in liver enzyme levels. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as CYP1A2 . By inhibiting this enzyme, the compound can alter the metabolism of various substrates, leading to changes in metabolic flux and the levels of specific metabolites. This can have downstream effects on other metabolic pathways, potentially influencing processes such as lipid metabolism, oxidative phosphorylation, and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is highly lipophilic, allowing it to readily cross cell membranes and distribute within various cellular compartments . It is not a substrate for P-glycoprotein, which means it can accumulate in tissues without being actively effluxed. This property contributes to its effective distribution and potential accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum . This localization is facilitated by its lipophilic nature and the presence of specific targeting signals that direct it to these compartments. Within these subcellular locations, the compound can interact with various enzymes and proteins, exerting its inhibitory effects and influencing cellular processes.

Propiedades

IUPAC Name |

4,7-dichloro-6-methoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPYZZMHOIUNOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597260 |

Source

|

| Record name | 4,7-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55496-51-0 |

Source

|

| Record name | 4,7-Dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

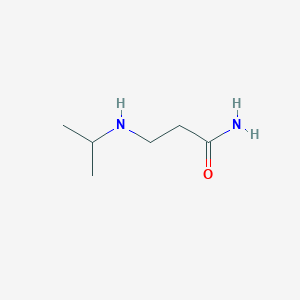

![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)

amine](/img/structure/B1342586.png)